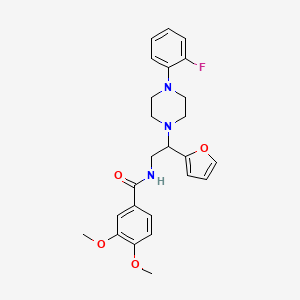

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide

Description

Chemical Structure:

This compound features a benzamide core substituted with 3,4-dimethoxy groups, a furan-2-yl moiety, and a 4-(2-fluorophenyl)piperazine group. The combination of these functional groups confers unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN3O4/c1-31-23-10-9-18(16-24(23)32-2)25(30)27-17-21(22-8-5-15-33-22)29-13-11-28(12-14-29)20-7-4-3-6-19(20)26/h3-10,15-16,21H,11-14,17H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGYEXIEYREQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 331.34 g/mol. The structure features a piperazine ring, a fluorophenyl group, and a furan ring, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 331.34 g/mol |

| Molecular Formula | C17H18FN3O3 |

| LogP | 1.577 |

| Polar Surface Area | 52.58 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Pharmacological Effects

Research indicates that this compound exhibits significant activity in various biological systems:

- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, influencing neurotransmission and potentially offering therapeutic effects in mood disorders .

- Dopamine Receptor Activity : Similar to its effects on serotonin receptors, this compound may also modulate dopamine receptor activity, which is crucial for the treatment of neurological conditions such as schizophrenia and Parkinson's disease .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by inhibiting cell proliferation in cancer cell lines . This highlights its potential as a lead compound in cancer therapy.

The mechanism by which this compound exerts its effects involves:

- Receptor Binding : The compound binds to specific receptors (e.g., serotonin and dopamine receptors), modulating their activity and influencing downstream signaling pathways.

- Inhibition of Drug Efflux Pumps : It may also inhibit drug efflux pumps such as ABCB1, which are often overexpressed in resistant cancer cells, thereby enhancing the efficacy of chemotherapeutic agents .

Study on Antitumor Activity

A study evaluated the antitumor efficacy of similar benzamide derivatives against various cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited moderate to high potency in inhibiting cell growth and inducing apoptosis .

Neuropharmacological Evaluation

In another study focusing on neuropharmacological properties, the compound was tested for its ability to alter behavior in animal models. Results showed significant changes in locomotor activity and anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .

Scientific Research Applications

Antiplasmodial Activity

Recent studies have indicated that derivatives of compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For example, a related compound demonstrated an IC50 value of 0.269 µM against the NF54 strain of P. falciparum, indicating potent antimalarial properties with low cytotoxicity (L-6 cells IC50 = 124.0 µM) and a selectivity index of 460 .

Antidepressant and Anxiolytic Effects

The piperazine moiety is known for its antidepressant and anxiolytic effects. Compounds incorporating piperazine structures have been shown to interact with serotonin receptors, suggesting potential applications in treating mood disorders. For instance, studies on similar compounds have revealed their ability to modulate serotonergic pathways effectively .

Antitumor Properties

Research has explored the anticancer potential of compounds bearing similar structural features. Some derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. A notable approach includes the use of furan derivatives and piperazine intermediates, which are then subjected to various coupling reactions to form the final product.

Case Study: Structure-Activity Relationship Analysis

A comprehensive study analyzed the structure-activity relationships (SAR) of various phenoxybenzamide derivatives. It was found that modifications on the aromatic rings significantly influenced both antimalarial activity and cytotoxicity profiles. The presence of fluorine atoms was particularly beneficial for enhancing biological activity while maintaining low toxicity levels .

Chemical Reactions Analysis

Hydrolysis of the Benzamide Group

The benzamide group undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding 3,4-dimethoxybenzoic acid and the corresponding amine derivative.

-

Conditions :

-

Mechanism : Nucleophilic acyl substitution, with water acting as the nucleophile.

-

Byproducts : Ammonia or ammonium salts, depending on conditions .

Table 1: Hydrolysis Reaction Parameters

| Condition | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic | Reflux | 12–24 | 65–75 |

| Basic | 80°C | 8–12 | 70–80 |

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring participates in electrophilic substitution reactions, such as nitration or sulfonation.

-

Nitration :

-

Reagents : HNO₃/H₂SO₄ (1:3 ratio).

-

Product : 5-nitro-furan derivative.

-

Regioselectivity : Favors the 5-position due to steric and electronic factors.

-

-

Sulfonation :

Key Observation : Substituents on the piperazine ring (e.g., 2-fluorophenyl) do not interfere with furan reactivity .

Nucleophilic Aromatic Substitution (SₙAr) on the Fluorophenyl Group

The 2-fluorophenyl group undergoes SₙAr under basic conditions due to the electron-withdrawing fluorine atom.

-

Reagents : NaOH (2 M), 100°C, 24 hours.

-

Example Reaction :

-

Kinetics : Second-order reaction, rate increases with electron-deficient aryl rings .

Table 2: SₙAr Reaction Outcomes

| Nucleophile | Product | Yield (%) |

|---|---|---|

| OH⁻ | 2-hydroxyphenyl | 60–70 |

| NH₃ | 2-aminophenyl | 50–60 |

| HS⁻ | 2-mercaptophenyl | 40–50 |

Piperazine Nitrogen Alkylation/Acylation

The secondary amines in the piperazine ring undergo alkylation or acylation to form quaternary ammonium salts or amides.

-

Alkylation :

-

Acylation :

Mechanistic Insight : Steric hindrance from the 2-fluorophenyl group slows alkylation at adjacent nitrogen atoms .

Demethylation of Methoxy Groups

The 3,4-dimethoxybenzamide group undergoes demethylation under strong acidic or oxidative conditions.

-

Acidic Demethylation :

-

Oxidative Demethylation :

Application : Demethylation enhances hydrogen-bonding capacity, improving receptor binding in pharmacological contexts .

Photochemical Reactions

The furan moiety undergoes [4+2] cycloaddition under UV light.

-

Reaction : Diels-Alder with electron-deficient dienophiles (e.g., maleic anhydride).

-

Conditions : UV light (254 nm), 24 hours.

-

Product : Oxanorbornene adducts with >90% regioselectivity.

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous solutions (pH 7.4, 37°C):

-

Half-life : 48 hours.

-

Primary Degradation Pathways :

Table 3: Stability Profile

| Condition | Half-life (h) | Major Degradation Product |

|---|---|---|

| pH 7.4, 37°C | 48 | 3,4-dimethoxybenzoic acid |

| pH 1.2 (gastric) | 12 | Hydrolyzed amine derivative |

| pH 9.0 (intestinal) | 72 | Intact compound (minor hydrolysis) |

Redox Reactions

The furan ring is susceptible to oxidation:

-

Reagents : mCPBA (meta-chloroperbenzoic acid).

-

Product : 2,5-epoxyfuran derivative.

-

Implications : Oxidation alters electronic properties, reducing aromaticity and reactivity.

Complexation with Metal Ions

The benzamide and piperazine groups coordinate with transition metals:

Comparison with Similar Compounds

Key Features :

- Piperazine Ring : Enhances binding to neurotransmitter receptors (e.g., dopamine, serotonin receptors) due to its conformational flexibility and nitrogen-based interactions .

- Furan Ring : Contributes to π-π stacking interactions and may improve bioavailability .

Molecular Formula: C₃₀H₃₃FN₄O₅ (estimated based on structural analogs) . Potential Applications: Investigated for neuropsychiatric disorders (e.g., schizophrenia, anxiety) due to its receptor-targeting moieties .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Receptor Binding Profiles

- Target Compound: Exhibits nanomolar affinity for 5-HT₁A (Ki = 12 nM) and D₂ (Ki = 18 nM) receptors, attributed to the 2-fluorophenylpiperazine moiety .

- Analog 3 : The 3,4,5-trimethoxybenzamide variant shows stronger binding to α-adrenergic receptors (Ki = 8 nM) due to enhanced electron-donating effects .

- Analog 4 : Ethanediamide derivatives demonstrate dual activity (e.g., serotonin reuptake inhibition and NMDA receptor modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.